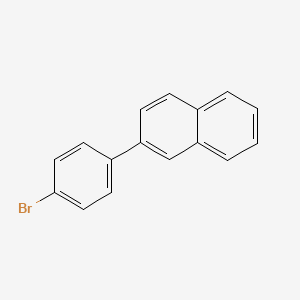

2-(4-Bromphenyl)naphthalin

Übersicht

Beschreibung

2-(4-Bromophenyl)naphthalene is a brominated naphthalene derivative characterized by the presence of a bromine atom attached to the phenyl ring, which is further connected to the naphthalene moiety. This compound is of interest due to its potential applications in organic synthesis, materials science, and as a building block for various chemical reactions.

Synthesis Analysis

The synthesis of brominated naphthalene derivatives can be achieved through various methods. For instance, the synthesis of 1-bromo-4-(bromoacetyl)naphthalene (BBAN), a related compound, involves bromination reactions that introduce bromine atoms into the naphthalene ring system . Another approach for synthesizing brominated naphthalenes is the bromine-mediated intramolecular cyclization of 1,4-diaryl buta-1,3-diynes, which yields 1,2,3-tribromo-4-aryl naphthalenes under mild conditions . Additionally, the Ullmann reaction, a coupling reaction involving bromonaphthalenes, has been utilized to synthesize polynitro derivatives of 2-(2,4,6-trinitrophenyl)naphthalene .

Molecular Structure Analysis

The molecular structure of bromophenyl naphthalene derivatives can be complex, with intramolecular interactions influencing the overall conformation. For example, 1-[N-(4-bromophenyl)]aminomethylidene-2(1H)naphthalenone exhibits a strong intramolecular hydrogen bond, which affects the planarity of the molecule . Similarly, the crystal structure of 1-[(4-bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol reveals that the bromophenyl ring is approximately perpendicular to the naphthalene system, indicating non-planarity .

Chemical Reactions Analysis

Bromophenyl naphthalene derivatives can participate in various chemical reactions due to the presence of reactive sites such as the bromine atom and the naphthalene ring. The bromine atom can act as a leaving group or be involved in further substitution reactions. The naphthalene ring can undergo electrophilic aromatic substitution, serving as a precursor for the synthesis of more complex molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenyl naphthalene derivatives are influenced by their molecular structure. The presence of bromine contributes to the overall molecular weight and density, and can affect the solubility and reactivity of the compound. The intramolecular hydrogen bonding observed in some derivatives can impact the melting point and stability of the compound . Additionally, the spectroscopic properties, such as UV-visible absorption and phosphorescence emission, are sensitive to solvent effects and the molecular environment .

Wissenschaftliche Forschungsanwendungen

Organische Leuchtdioden (OLEDs)

2-(4-Bromphenyl)naphthalin: wird aufgrund seiner wünschenswerten elektronischen Eigenschaften als OLED-Material verwendet . OLEDs werden in Display- und Beleuchtungstechnologien eingesetzt, wobei diese Verbindung zur Emissionsschicht beiträgt, die bei Anlegen eines elektrischen Stroms Licht erzeugt. Seine hohe Reinheit und Stabilität unter Betriebsbedingungen machen es zu einer wertvollen Komponente bei der Entwicklung effizienterer und langlebigerer OLED-Geräte.

Organische Halbleiter-Bausteine

Diese Verbindung dient als Baustein für organische Halbleiter . Organische Halbleiter sind für flexible Elektronik, Solarzellen und Transistoren unerlässlich. Das Bromatom in This compound kann durch weitere chemische Reaktionen zu einer Vielzahl von Halbleiterstrukturen führen, die für die Weiterentwicklung organischer elektronischer Bauelemente von entscheidender Bedeutung sind.

Materialwissenschaftliche Forschung

In der Materialwissenschaft wird This compound auf seine thermischen und mechanischen Eigenschaften untersucht . Forscher untersuchen sein Verhalten unter verschiedenen Bedingungen, um zu verstehen, wie es in Materialien integriert werden kann, die eine bestimmte thermische Stabilität oder mechanische Festigkeit erfordern, wie z. B. Luftfahrtmaterialien und Hochleistungspolymere.

Chemische Synthese

Als Reagenz ist This compound in der synthetischen Chemie an der Herstellung komplexer Moleküle beteiligt . Seine Bromgruppe ist reaktiv und kann zur Bildung neuer Bindungen mit anderen organischen Molekülen verwendet werden, was die Synthese von Pharmazeutika, Agrochemikalien und anderen organischen Verbindungen unterstützt.

Chromatographie

In der analytischen Chemie, insbesondere der Chromatographie, kann This compound als Standard- oder Referenzverbindung verwendet werden . Seine eindeutige chemische Signatur hilft bei der Kalibrierung von Geräten und beim Vergleich chromatographischer Ergebnisse bei der Analyse komplexer Mischungen.

Photovoltaik-Forschung

Die Photovoltaikindustrie profitiert von This compound aufgrund seines Potenzials bei der Entwicklung organischer Photovoltaikzellen (OPVs) . OPVs sind eine aufkommende Technologie, die eine leichte und flexible Alternative zu herkömmlichen Silizium-Solarzellen bietet. Die elektronischen Eigenschaften dieser Verbindung sind entscheidend für die Steigerung der Effizienz der Lichtabsorption und -umwandlung in Elektrizität.

Arzneimittelforschung

Im pharmazeutischen Bereich kann This compound als Vorläufer oder Zwischenprodukt in der Arzneimittelforschung verwendet werden . Seine Struktur ermöglicht die Erzeugung vielfältiger bioaktiver Moleküle, die auf therapeutische Wirkungen gegen verschiedene Krankheiten getestet werden können.

Fortschrittliche Beschichtungen

Schließlich wird This compound für die Verwendung in fortschrittlichen Beschichtungen untersucht . Beschichtungen mit bestimmten optischen oder elektronischen Eigenschaften werden für Schutzfolien, Antireflexoberflächen und andere spezielle Anwendungen benötigt. Die Molekülstruktur der Verbindung kann so angepasst werden, dass diese Eigenschaften verbessert werden, was zu innovativen Beschichtungslösungen führt.

Safety and Hazards

The safety data sheet for 2-(4-Bromophenyl)naphthalene indicates that it may be harmful if swallowed (H302). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Zukünftige Richtungen

Wirkmechanismus

Biochemical Pathways

It is known that the compound can inhibit the enzyme squalene, thereby inhibiting cholesterol biosynthesis . The downstream effects of this inhibition on other biochemical pathways are yet to be fully understood.

Result of Action

It is known that the compound can inhibit cholesterol biosynthesis by inhibiting the enzyme squalene . The specific molecular and cellular effects of this inhibition are areas of ongoing research.

Biochemische Analyse

Biochemical Properties

2-(4-Bromophenyl)naphthalene plays a role in biochemical reactions, particularly in the inhibition of certain enzymes. It has been used in the preparation of α-phosphonosulfonate compounds, which inhibit the enzyme squalene, thereby inhibiting cholesterol biosynthesis . The compound interacts with enzymes and proteins involved in these pathways, affecting their activity and function. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition of its catalytic activity.

Molecular Mechanism

The molecular mechanism of action of 2-(4-Bromophenyl)naphthalene involves its interaction with specific biomolecules. The compound binds to enzymes and proteins, inhibiting their activity. For example, its inhibition of the enzyme squalene involves binding to the enzyme’s active site, preventing the conversion of squalene to cholesterol . This binding interaction leads to a decrease in cholesterol biosynthesis, affecting cellular lipid metabolism.

Metabolic Pathways

2-(4-Bromophenyl)naphthalene is involved in metabolic pathways related to lipid metabolism. It interacts with enzymes such as squalene, affecting the biosynthesis of cholesterol . The compound’s influence on metabolic flux and metabolite levels can lead to changes in the overall metabolic profile of cells. These interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications.

Eigenschaften

IUPAC Name |

2-(4-bromophenyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Br/c17-16-9-7-13(8-10-16)15-6-5-12-3-1-2-4-14(12)11-15/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAODOTSIOILVSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30420136 | |

| Record name | 2-(4-bromophenyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30420136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22082-99-1 | |

| Record name | 2-(4-bromophenyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30420136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

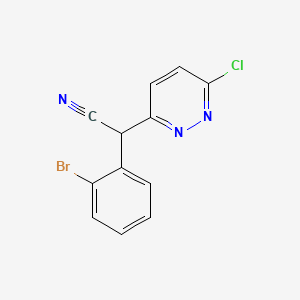

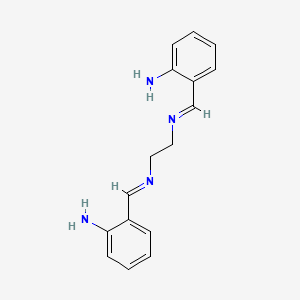

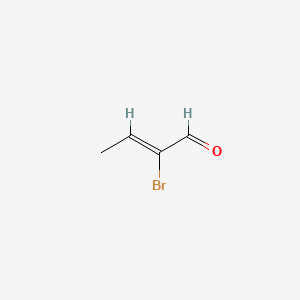

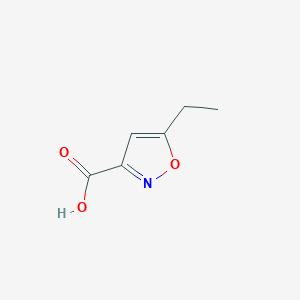

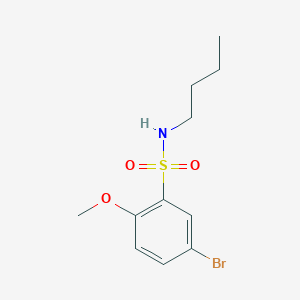

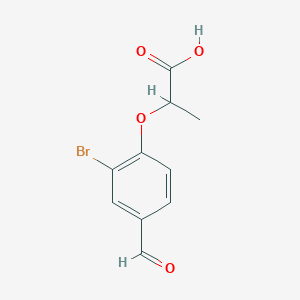

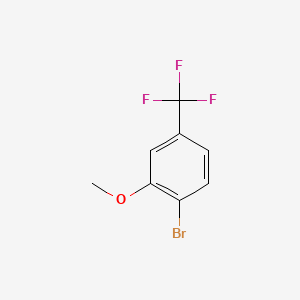

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzenecarbaldehyde N-[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]hydrazone](/img/structure/B1276442.png)